![molecular formula C15H14ClNOS B2552426 2-[(4-chlorophenyl)sulfanyl]-N-(4-methylphenyl)acetamide CAS No. 197513-16-9](/img/structure/B2552426.png)
2-[(4-chlorophenyl)sulfanyl]-N-(4-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-[(4-chlorophenyl)sulfanyl]-N-(4-methylphenyl)acetamide" is a derivative of acetamide with potential pharmacological properties. It is structurally related to various other acetamide derivatives that have been synthesized and studied for their biological activities, such as antibacterial, antiviral, and enzyme inhibition properties .
Synthesis Analysis
The synthesis of related compounds typically involves multiple steps, starting from a precursor like 4-chlorophenoxyacetic acid, which undergoes esterification, hydrazinolysis, and ring closure reactions to form an oxadiazole moiety. Subsequent substitution reactions introduce various N-substituted groups to yield the final compounds . The synthesis process is confirmed by spectral analysis data, including IR, 1H-NMR, and EI-MS .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using X-ray crystallography, revealing intramolecular hydrogen bonding and non-planar conformations between aromatic rings . The conformational preferences and stability of these molecules have been further studied using quantum chemical calculations .
Chemical Reactions Analysis
The synthesized acetamide derivatives undergo various chemical reactions, including intermolecular hydrogen bonding, which is crucial for their biological activity. The nature of substituents on the aromatic rings influences the reactivity and interaction with biological targets .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are characterized by spectroscopic methods, and their biological activities are assessed through in vitro screening. Compounds with specific substituents exhibit significant antibacterial activity and moderate enzyme inhibition. The electronic properties and intermolecular interactions within the crystal structures are analyzed using techniques like NBO analysis and Hirshfeld surface analysis .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
Conformational Studies : Research has investigated the conformations of related compounds, such as 2-chloro-N-[2-(methylsulfanyl)phenyl]- and 2-(diphenylthiophosphoryl)-N-[2-(methylsulfanyl)phenyl]acetamides, through dipole moment methods and quantum chemical calculations. These studies provide insights into the preferred conformations and the impact of different substituents on molecular structure (E. Ishmaeva et al., 2015).
Vibrational Spectroscopy : The vibrational spectroscopic signatures of similar molecules have been characterized to obtain their vibrational signatures via Raman and Fourier transform infrared spectroscopy. This analysis helps in understanding the effect of rehybridization and hyperconjugation on these molecules (S. J. Jenepha Mary et al., 2022).
Pharmacological Potential
Antimicrobial and Antifungal Studies : The synthesis, characterization, thermal, and antimicrobial studies of N-substituted sulfanilamide derivatives have been conducted, highlighting the potential antimicrobial activity of these compounds against various bacterial and fungal strains (M. Lahtinen et al., 2014).
Pharmacological Evaluation of Oxadiazole Derivatives : N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides have been synthesized and evaluated for their antibacterial potential. Certain derivatives exhibited significant activity against various bacterial strains, suggesting their potential as novel antibacterial agents (S. Z. Siddiqui et al., 2014).
Synthesis and CNS Depressant Activity : Research into the synthesis and CNS depressant activity of Schiff bases of 2-amino-4-(4-chlorophenyl)thiophene-3carboxamide indicates the potential of these compounds in modulating central nervous system activity (S. Bhattacharjee et al., 2011).
Cytotoxic Activity : Novel sulfonamide derivatives have been synthesized and screened for their cytotoxic activity against cancer cell lines, revealing some compounds with potent anticancer properties (M. Ghorab et al., 2015).
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNOS/c1-11-2-6-13(7-3-11)17-15(18)10-19-14-8-4-12(16)5-9-14/h2-9H,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEAVCRCVVYCCQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-chlorophenyl)sulfanyl]-N-(4-methylphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{[(5-Bromo-3-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-2-one](/img/structure/B2552344.png)
![diethyl 2-(3,4,5-triethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2552345.png)
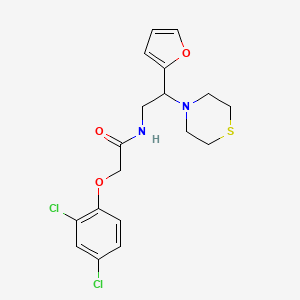
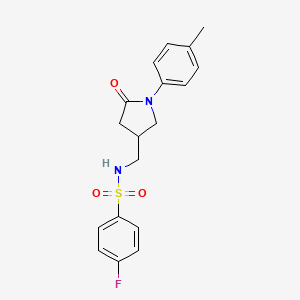
![1-(2,2-difluoroethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2552353.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-nitrobenzamide](/img/structure/B2552354.png)
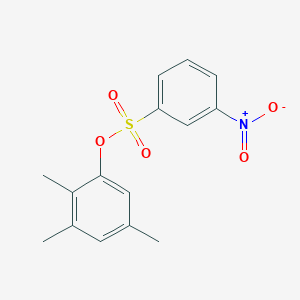
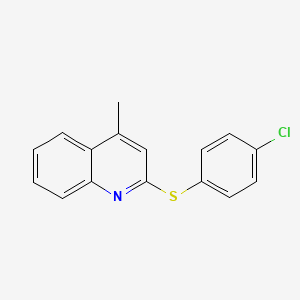
![N-(2-(6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2552357.png)
![4,N-Dimethyl-N-[4-(morpholine-4-carbonyl)-phenyl]-benzenesulfonamide](/img/structure/B2552358.png)

![(8S,9S,10R,11S,13S,14S,17R)-11-Hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[A]phenanthren-17-YL 2-(methylthio)acetate](/img/structure/B2552361.png)
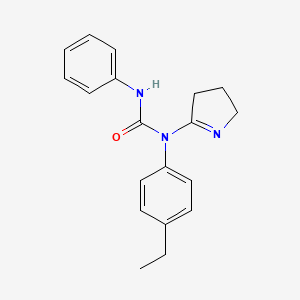
![2-Chloro-N-[2-(2-fluorophenoxy)-1-phenylethyl]acetamide](/img/structure/B2552366.png)